molecular formula C15H19N3O2 B2909821 (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide CAS No. 1436030-18-0

(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide

Cat. No.: B2909821
CAS No.: 1436030-18-0
M. Wt: 273.336
InChI Key: VRMGYHKURHQQRR-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide is a complex organic compound that features a cyanamide group attached to a morpholine ring and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide typically involves the reaction of 3-ethylphenyl isocyanate with 2-morpholin-4-yl-2-oxoethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the cyanamide linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanamide group to other functional groups such as amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in various halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylcyanamide: A simpler analog with a phenyl group instead of the ethyl-substituted phenyl group.

    Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.

    N-cyanoacetamides: Compounds with a cyanamide group attached to various amide structures.

Uniqueness

(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide is unique due to the combination of its functional groups and the specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-13-4-3-5-14(10-13)18(12-16)11-15(19)17-6-8-20-9-7-17/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMGYHKURHQQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)N2CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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